molecular formula C23H32N4O4 B11445803 N-cyclohexyl-N~2~-[(2,5-dioxoimidazolidin-4-yl)acetyl]-N~2~-(4-methylphenyl)isovalinamide

N-cyclohexyl-N~2~-[(2,5-dioxoimidazolidin-4-yl)acetyl]-N~2~-(4-methylphenyl)isovalinamide

Cat. No.: B11445803
M. Wt: 428.5 g/mol
InChI Key: YDFBUWZDJQSEFH-UHFFFAOYSA-N
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Description

N-cyclohexyl-N~2~-[(2,5-dioxoimidazolidin-4-yl)acetyl]-N~2~-(4-methylphenyl)isovalinamide is a complex organic compound with a unique structure that includes a cyclohexyl group, an imidazolidinone ring, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N~2~-[(2,5-dioxoimidazolidin-4-yl)acetyl]-N~2~-(4-methylphenyl)isovalinamide involves multiple steps, starting with the preparation of the imidazolidinone ring. This can be achieved through the reaction of glycine derivatives with isocyanates under controlled conditions. The cyclohexyl group is introduced through a nucleophilic substitution reaction, while the 4-methylphenyl group is added via a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions. The process typically includes purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N~2~-[(2,5-dioxoimidazolidin-4-yl)acetyl]-N~2~-(4-methylphenyl)isovalinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-cyclohexyl-N~2~-[(2,5-dioxoimidazolidin-4-yl)acetyl]-N~2~-(4-methylphenyl)isovalinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N~2~-[(2,5-dioxoimidazolidin-4-yl)acetyl]-N~2~-(4-methylphenyl)isovalinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-N~2~-[(2,5-dioxoimidazolidin-4-yl)acetyl]-N~2~-(4-methylphenyl)isovalinamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C23H32N4O4

Molecular Weight

428.5 g/mol

IUPAC Name

N-cyclohexyl-2-(N-[2-(2,5-dioxoimidazolidin-4-yl)acetyl]-4-methylanilino)-2-methylbutanamide

InChI

InChI=1S/C23H32N4O4/c1-4-23(3,21(30)24-16-8-6-5-7-9-16)27(17-12-10-15(2)11-13-17)19(28)14-18-20(29)26-22(31)25-18/h10-13,16,18H,4-9,14H2,1-3H3,(H,24,30)(H2,25,26,29,31)

InChI Key

YDFBUWZDJQSEFH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)NC1CCCCC1)N(C2=CC=C(C=C2)C)C(=O)CC3C(=O)NC(=O)N3

Origin of Product

United States

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